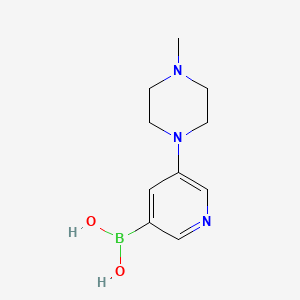

(5-(4-甲基哌嗪-1-基)吡啶-3-基)硼酸

描述

“(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H16BN3O2 . It has a molecular weight of 221.07 g/mol . This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki-Miyaura cross-coupling reactions . For example, a Suzuki coupling reaction was used to produce intermediates in the synthesis of a related compound . The intermediates were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates . The final compounds were obtained through a deprotection reaction .

Molecular Structure Analysis

The InChI code for “(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” is InChI=1S/C10H16BN3O2/c1-13-2-4-14 (5-3-13)10-6-9 (11 (15)16)7-12-8-10/h6-8,15-16H,2-5H2,1H3 . The Canonical SMILES for this compound is B (C1=CC (=CN=C1)N2CCN (CC2)C) (O)O .

Physical And Chemical Properties Analysis

The computed properties of “(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 59.8 Ų . The compound has a complexity of 222 .

科研应用

合成和化学应用

铃木交叉偶联反应:卤代吡啶硼酸,包括类似于(5-(4-甲基哌嗪-1-基)吡啶-3-基)硼酸的变体,在铃木交叉偶联反应中起着关键作用。它们作为晶体配体,通过Pd催化与芳基卤化物偶联,实现新吡啶库的合成 (Bouillon et al., 2003)。

新型吡啶的形成:这些硼酸通过选择性区域卤素金属交换和三异丙基硼酸酯熄灭合成,起始于二卤代吡啶。它们在生成新型吡啶化合物中发挥关键作用 (Bouillon et al., 2002)。

制药研究

抗微生物药物合成:类似于(5-(4-甲基哌嗪-1-基)吡啶-3-基)硼酸结构的化合物已用于合成抗微生物药物。这些化合物经过代谢转化形成哌嗪衍生物,具有潜在应用于治疗微生物感染的可能性 (Uno et al., 1993)。

PET神经炎症剂的开发:类似化合物已合成用作潜在的PET(正电子发射断层扫描)剂。这些剂设计用于在神经炎症情况下成像特定酶,展示了它们在神经学研究和诊断中的实用性 (Wang et al., 2018)。

癌症和结核病研究:吡啶基硼酸衍生物已被纳入抗癌和抗结核药物中。在钯催化的铃木-宫浦硼化反应中使用这类化合物,标志着它们在开发这些疾病治疗方法中的重要性 (Sanghavi等,2022)。

异噻唑吡啶衍生物的合成:该化合物的结构对合成异噻唑吡啶衍生物至关重要,这些衍生物显示出作为镇痛剂的潜力。这表明了它在开发新的疼痛管理疗法中的作用 (Karczmarzyk & Malinka, 2008)。

性质

IUPAC Name |

[5-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-13-2-4-14(5-3-13)10-6-9(11(15)16)7-12-8-10/h6-8,15-16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDRTVXGKCZBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735040 | |

| Record name | [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid | |

CAS RN |

1286778-37-7 | |

| Record name | [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

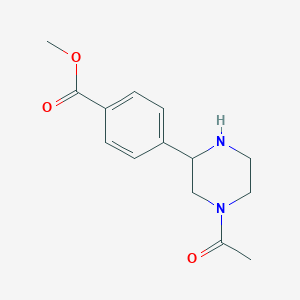

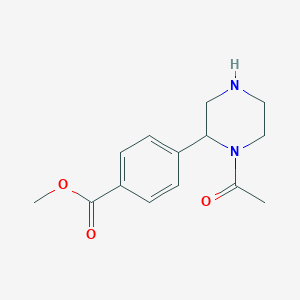

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine](/img/structure/B1399247.png)